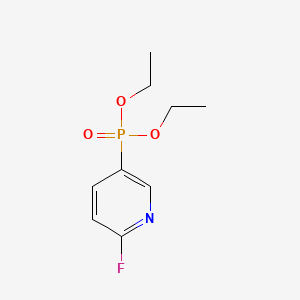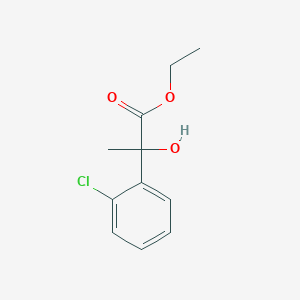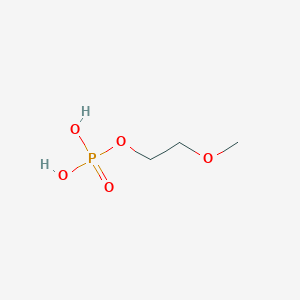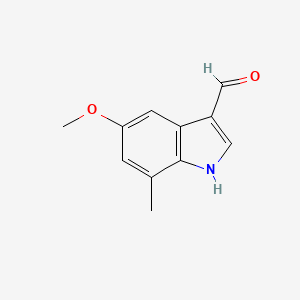
Methyl 3-amino-4-vinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-vinylbenzoate: is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a vinyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination of Methyl 4-vinylbenzoate: One common method involves the amination of methyl 4-vinylbenzoate. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced at the 3-position of the aromatic ring.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Industrial Production Methods: Industrial production methods for methyl 3-amino-4-vinylbenzoate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-amino-4-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Methyl 3-amino-4-vinylbenzoate is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. It is also employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of amino and vinyl groups with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as photoresponsive polymers and conductive materials .
Mécanisme D'action
The mechanism of action of methyl 3-amino-4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the vinyl group can undergo polymerization and other reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-vinylbenzoate: This compound is similar in structure but lacks the amino group at the 3-position.
Methyl 4-amino-3-methylbenzoate: This compound has a methyl group at the 3-position instead of a vinyl group.
Uniqueness: Methyl 3-amino-4-vinylbenzoate is unique due to the presence of both an amino group and a vinyl group on the aromatic ring. This combination of functional groups provides distinct reactivity and allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 3-amino-4-ethenylbenzoate |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h3-6H,1,11H2,2H3 |
Clé InChI |
BTPIUNFXRAHCCX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)

![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)
